molecular formula C15H12Cl2N2O B13997937 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-90-3

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol

Cat. No.: B13997937
CAS No.: 38052-90-3
M. Wt: 307.2 g/mol
InChI Key: WGDWOTPDDIHYIR-UHFFFAOYSA-N
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Description

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol is a chemical compound that belongs to the class of phenanthridine derivatives Phenanthridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 3,8-dichlorophenanthridine with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with cellular targets, such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dichloro substituents on the phenanthridine ring, which enhances its biological activity and makes it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

38052-90-3

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2-[(3,8-dichlorophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H12Cl2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19)

InChI Key

WGDWOTPDDIHYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCO)Cl

Origin of Product

United States

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